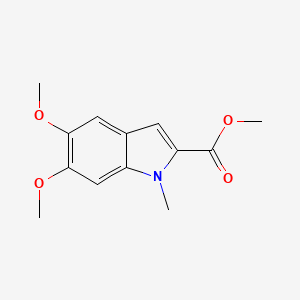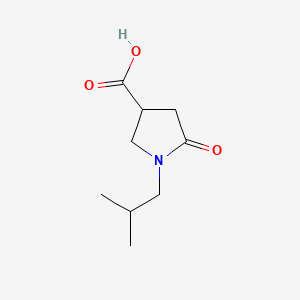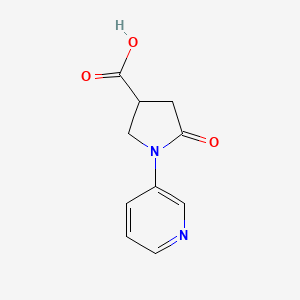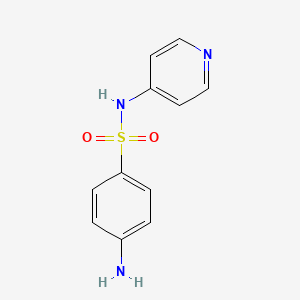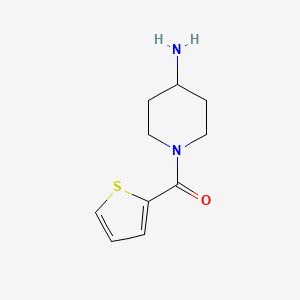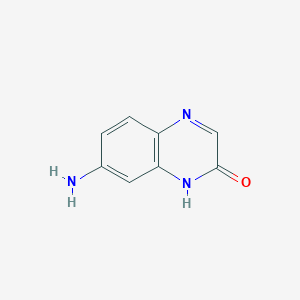
7-氨基-2(1H)-喹喔啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
发光材料
合成和发光增敏
已合成7-氨基-4-三氟甲基-2-(1H)-喹啉酮,并将其鉴定为一种有效的铕发光天线分子。当与特定的螯合物共价连接时,它增强了铕的发光,展示了其在发光材料开发中的潜力(Chen & Selvin, 2000)。
合成方法
喹啉酮制备的新途径
研究探索了合成喹啉酮衍生物的新方法,重点是基于环化反应的有效途径。这些合成进步促进了各种喹啉酮化合物的生产,以便进一步应用(Hradil et al., 2006)。
生物活性
醛糖还原酶抑制剂
喹喔啉酮衍生物已被合成,成为醛糖还原酶的有效抑制剂,醛糖还原酶是一种与糖尿病并发症有关的酶。这些抑制剂表现出显着的效力,表明它们在糖尿病治疗中的潜力(Yang et al., 2012)。
α-碳酸酐酶的抑制
对7-amino-3,4-dihydro-1H-quinolin-2-one的研究表明,它具有抑制某些α-碳酸酐酶同工型的能力,而不会发生内酰胺环水解,这与类似化合物形成对比。这一发现引入了一类新的酶抑制剂(Vullo et al., 2015)。
抗菌活性
已合成并评价了新型喹喔啉的抗菌活性,某些化合物表现出广谱活性。这项研究强调了喹喔啉作为抗菌剂的潜力(Refaat et al., 2004)。
光物理性质
荧光探针开发
喹喔啉酮的光物理性质已被探索,用于开发用于检测硫化氢的荧光探针。这一应用突出了喹喔啉酮在分析化学和传感器技术中的潜力(Renault et al., 2017)。
安全和危害
作用机制
Target of Action
Similar compounds have been found to target dna ligase and Adenosine receptor A2a . These targets play crucial roles in DNA replication and neurotransmission, respectively.
Mode of Action
For instance, it could inhibit the activity of DNA ligase, thereby affecting DNA replication . Alternatively, it could bind to the Adenosine receptor A2a, influencing neurotransmission .
Biochemical Pathways
Based on its potential targets, it could impact the dna replication pathway and the adenosine signaling pathway .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination .
Result of Action
Based on its potential targets, it could lead to changes in dna replication and neurotransmission .
生化分析
Biochemical Properties
7-Amino-2(1H)-quinoxalinone plays a crucial role in several biochemical reactions. It interacts with enzymes such as adenosine receptors, which are involved in various physiological processes. The compound has been shown to bind to these receptors, influencing their activity and modulating downstream signaling pathways. Additionally, 7-Amino-2(1H)-quinoxalinone interacts with proteins involved in cellular metabolism, affecting their function and stability .
Cellular Effects
The effects of 7-Amino-2(1H)-quinoxalinone on cells are diverse and significant. It has been observed to influence cell signaling pathways, particularly those involving adenosine receptors. This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. For example, 7-Amino-2(1H)-quinoxalinone has been shown to modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting cellular energy balance .
Molecular Mechanism
At the molecular level, 7-Amino-2(1H)-quinoxalinone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s ability to modulate cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-2(1H)-quinoxalinone have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-Amino-2(1H)-quinoxalinone remains stable under certain conditions, allowing for sustained interactions with biomolecules. Its degradation products can also have significant biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 7-Amino-2(1H)-quinoxalinone vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. These dosage-dependent effects are critical for determining the therapeutic potential and safety of 7-Amino-2(1H)-quinoxalinone .
Metabolic Pathways
7-Amino-2(1H)-quinoxalinone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect the flux of metabolites through these pathways, influencing the levels of key intermediates and end products. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 7-Amino-2(1H)-quinoxalinone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 7-Amino-2(1H)-quinoxalinone in therapeutic applications .
Subcellular Localization
The subcellular localization of 7-Amino-2(1H)-quinoxalinone is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
7-amino-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSLZUCVCYGJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406759 |
Source


|
| Record name | 7-Amino-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98555-00-1 |
Source


|
| Record name | 7-Amino-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

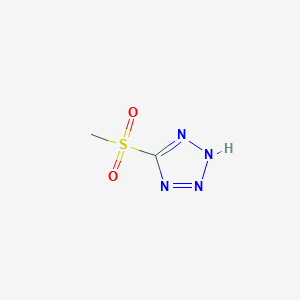
![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)
